molecular formula C9H7N3O B8571124 Imidazol-1-yl-pyridin-2-yl-methanone

Imidazol-1-yl-pyridin-2-yl-methanone

Cat. No. B8571124
M. Wt: 173.17 g/mol
InChI Key: HAASWSQCGLZUQN-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

A solution of isopropylmagnesium bromide (2M in Et2O; 36.5 mL, 73.0 mmol) was added to 4.36 mL (36.6 mmol) of malonic acid monoethyl ester in 30 mL of THF under N2 at 0° C. The reaction was stirred at 0° C. for 30 min, at room temperature for 30 min, and then at 40° C. for 30 min. The mixture was subsequently cooled to 0° C. and a imidazol-1-yl-pyridin-2-yl-methanone solution (prepared by stirring 3.00 g (24.3 mmol) of pyridine-2-carboxylic acid with 4.7 g (29 mmol) of CDI in 30 mL of THF for 12 h) was slowly added. The reaction was allowed to warm to room temperature and stirred for 12 h. The mixture was then poured into ice cold 1M H3PO4 (150 mL). Solid NaHCO3 was added to the mixture until the pH reached 7. The mixture was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with NaHCO3 (100 mL) and brine, dried with MgSO4, filtered, and concentrated to provide 2.5 g ethyl 3-oxo-3-pyridin-2-yl-propionate as an oil.
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
4.36 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
24.3 mmol
Type
reactant
Reaction Step Two
Name
Quantity
29 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Br)(C)C.[CH2:6]([O:8][C:9](=[O:14])[CH2:10][C:11]([OH:13])=O)[CH3:7].N1(C([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)=O)C=CN=C1.N1C=CC=CC=1C(O)=O.C1N=CN(C(N2C=NC=C2)=O)C=1.C([O-])(O)=O.[Na+]>C1COCC1>[O:13]=[C:11]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)[CH2:10][C:9]([O:8][CH2:6][CH3:7])=[O:14] |f:5.6|

Inputs

Step One
Name
Quantity
36.5 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
4.36 mL
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
N1(C=NC=C1)C(=O)C1=NC=CC=C1
Name
Quantity
24.3 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
29 mmol
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Three
Name
ice
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 min, at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 40° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with NaHCO3 (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 53.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.